molecular formula C11H18N2O3 B8482477 1-piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans-

1-piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans-

Cat. No.: B8482477
M. Wt: 226.27 g/mol
InChI Key: KUAAPLIYEFPNBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (3RS,4RS)-4-cyano-3-hydroxy-piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a cyano group and a hydroxy group on the piperidine ring, along with a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- typically involves the reaction of piperidine derivatives with tert-butyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3RS,4RS)-4-cyano-3-hydroxy-piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various ester derivatives.

Scientific Research Applications

Chemistry: In chemistry, 1-piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential biological activity. It may act as a ligand for certain receptors or enzymes, influencing various biochemical pathways .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit activity against specific diseases or conditions, making them candidates for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of polymers and coatings .

Mechanism of Action

The mechanism of action of 1-piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- involves its interaction with specific molecular targets. The cyano group and hydroxy group on the piperidine ring can form hydrogen bonds and other interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl 4-(4-benzyloxyphenyl)-3-hydroxypiperidine-1-carboxylate
  • tert-Butyl bromoacetate
  • tert-Butyl chloroacetate

Comparison: Compared to similar compounds, 1-piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- is unique due to the presence of both a cyano group and a hydroxy group on the piperidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

tert-butyl 4-cyano-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-5,7H2,1-3H3

InChI Key

KUAAPLIYEFPNBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)C#N

Origin of Product

United States

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